米罗地那非
描述
米罗地那非是一种磷酸二酯酶 5 型抑制剂,主要用于治疗勃起功能障碍。它属于与西地那非、他达拉非、伐地那非和阿伐那非相同类别药物。米罗地那非由 SK Chemicals Life Science 开发,在韩国以 Mvix 的商品名销售 .
科学研究应用
作用机制
米罗地那非通过抑制磷酸二酯酶 5 型发挥作用,该酶负责降解环鸟苷一磷酸。通过抑制该酶,米罗地那非提高环鸟苷一磷酸水平,导致平滑肌细胞松弛和血流增加。这种机制类似于其他磷酸二酯酶 5 型抑制剂,但具有独特的特性,可能在某些临床环境中具有优势 .
生化分析
Biochemical Properties
Mirodenafil functions by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, mirodenafil increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation. This biochemical property is crucial for its role in treating erectile dysfunction . Additionally, mirodenafil interacts with other biomolecules such as cyclic adenosine monophosphate (cAMP) and protein kinase G (PKG), further influencing cellular signaling pathways .
Cellular Effects
Mirodenafil has been shown to influence various cellular processes. In neuronal cells, it modulates the cGMP/PKG/cAMP-responsive element-binding protein (CREB) pathway, which is essential for cognitive functions. Mirodenafil also affects the Wnt/β-catenin signaling pathway, which plays a role in cell proliferation and differentiation . Furthermore, mirodenafil has been observed to reduce amyloid-β and phosphorylated tau burdens in Alzheimer’s disease models, indicating its potential in neuroprotection .
Molecular Mechanism
At the molecular level, mirodenafil exerts its effects by binding to the catalytic site of PDE5, thereby inhibiting its activity. This inhibition prevents the breakdown of cGMP, leading to increased levels of cGMP within cells. The elevated cGMP levels activate PKG, which in turn phosphorylates various target proteins, leading to smooth muscle relaxation and vasodilation . Additionally, mirodenafil influences gene expression by modulating the activity of transcription factors such as CREB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mirodenafil have been observed to change over time. Studies have shown that mirodenafil remains stable under various conditions, with minimal degradation . Long-term studies in vitro and in vivo have demonstrated sustained efficacy in improving erectile function and cognitive behavior, with no significant adverse effects .
Dosage Effects in Animal Models
The effects of mirodenafil vary with different dosages in animal models. At lower doses, mirodenafil has been shown to improve cognitive function and reduce amyloid-β levels in Alzheimer’s disease models . At higher doses, there may be potential toxic effects, including hypotension and gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Mirodenafil is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolites are then excreted through the kidneys. The metabolic pathways of mirodenafil involve hydroxylation and demethylation reactions, which convert the parent compound into more water-soluble forms for excretion . These metabolic processes are essential for the drug’s clearance from the body.
Transport and Distribution
Within cells, mirodenafil is transported and distributed through various mechanisms. It is absorbed into the bloodstream and distributed to target tissues, including the corpus cavernosum and the brain . Mirodenafil interacts with transport proteins and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues .
Subcellular Localization
Mirodenafil’s subcellular localization is influenced by its interactions with specific biomolecules. In neuronal cells, mirodenafil has been shown to inhibit the nuclear localization of glucocorticoid receptor (GR) dimers, thereby modulating gene expression . This subcellular targeting is crucial for its therapeutic effects in neurocognitive disorders.
准备方法
合成路线和反应条件
米罗地那非的合成涉及多个步骤,从制备核心吡咯并[3,2-d]嘧啶-4-酮结构开始。关键步骤包括:
吡咯并[3,2-d]嘧啶-4-酮核的形成: 这涉及在受控条件下对适当的前体进行环化。
磺酰基的引入: 使用磺酰氯衍生物引入磺酰基。
哌嗪环的连接: 哌嗪环通过亲核取代反应连接。
最终修饰:
工业生产方法
米罗地那非的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用高产率反应、高效的纯化方法和严格的质量控制措施,以确保最终产品的纯度和功效 .
化学反应分析
反应类型
米罗地那非经历了几种类型的化学反应,包括:
氧化: 米罗地那非可以被氧化形成各种代谢物。
还原: 还原反应可以修饰磺酰基。
取代: 亲核取代反应用于米罗地那非的合成.
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 亲核取代反应通常使用氢氧化钠等碱.
形成的主要产物
这些反应形成的主要产物包括米罗地那非的各种代谢物,例如 SK3541 和 SK3544,它们是通过氧化和还原反应形成的 .
相似化合物的比较
米罗地那非与其他磷酸二酯酶 5 型抑制剂如西地那非、他达拉非、伐地那非和阿伐那非进行比较。虽然所有这些化合物共享类似的作用机制,但米罗地那非具有独特的特性,包括:
对磷酸二酯酶 5 型的更高选择性: 这可能导致更少的副作用。
更快的起效时间: 与其他一些抑制剂相比,米罗地那非可能更快地起效。
更长的作用持续时间: 它可能提供更持久的效果.
类似化合物的列表
- 西地那非
- 他达拉非
- 伐地那非
- 阿伐那非
属性
IUPAC Name |
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJFNYMSCFYZNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50881265 | |
Record name | Mirodenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50881265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862189-95-5 | |
Record name | Mirodenafil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862189-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mirodenafil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862189955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mirodenafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11792 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mirodenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50881265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIRODENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/504G362H0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Mirodenafil?
A: Mirodenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). [, ]
Q2: How does Mirodenafil interact with its target?
A: Mirodenafil binds to the catalytic site of PDE5, preventing the degradation of cGMP. [, , ] This inhibition leads to increased levels of cGMP within the corpus cavernosum. []
Q3: What are the downstream effects of PDE5 inhibition by Mirodenafil?
A: Elevated cGMP levels promote smooth muscle relaxation in the corpus cavernosum, facilitating increased blood flow and ultimately leading to penile erection. []
Q4: What is the molecular formula and weight of Mirodenafil?
A: Mirodenafil has a molecular formula of C28H34N6O4 and a molecular weight of 518.61 g/mol. [, ]
Q5: Is there spectroscopic data available for Mirodenafil?
A: While the provided research papers primarily focus on the pharmacological aspects, spectroscopic data is crucial for structural elucidation. A study utilized Gas Chromatography coupled with Mass Spectrometry (GC-MS) for identification. [] Further investigation into databases specializing in spectroscopic data is recommended for detailed information.
Q6: How does the formulation of Mirodenafil affect its stability and performance?
A: Research indicates that Mirodenafil's stability and performance can be influenced by its formulation. One study specifically explored the use of an orally dissolving film (ODF) containing Mirodenafil. [] This formulation aimed to enhance patient convenience and potentially improve bioavailability compared to traditional tablets.
Q7: Does Mirodenafil possess any catalytic properties?
A: Mirodenafil acts as an enzyme inhibitor rather than a catalyst. It exerts its therapeutic effect by blocking the enzymatic activity of PDE5, preventing the breakdown of cGMP. [, , ]
Q8: Have computational methods been employed in Mirodenafil research?
A8: While the provided papers mainly focus on experimental studies, computational chemistry plays a crucial role in drug discovery. Investigating databases for information on simulated Mirodenafil interactions with PDE5 or QSAR models developed for this compound or similar PDE5 inhibitors would be beneficial.
Q9: What is the stability profile of Mirodenafil under different storage conditions?
A9: The provided papers mainly focus on the pharmacological effects of Mirodenafil. Assessing its stability under various conditions like temperature, humidity, and light exposure requires further investigation.
Q10: Are there specific formulation strategies employed to enhance Mirodenafil's solubility or bioavailability?
A: One study investigated the pharmacokinetic profile of Mirodenafil in both its free base and hydrochloride salt forms in rats. [] Additionally, the development of an orodispersible film formulation (ODF) aimed to potentially improve patient convenience and bioavailability. []
Q11: How is Mirodenafil absorbed and distributed in the body?
A: Research in rats reveals that Mirodenafil undergoes significant first-pass metabolism, with both hepatic and gastrointestinal first-pass effects playing a role. [] The absolute oral bioavailability (F value) in rats was found to be approximately 29.4%. []
Q12: What are the primary metabolic pathways of Mirodenafil?
A: Studies in rats indicate that hepatic cytochrome P450 (CYP) enzymes, specifically CYP1A1/2, 2B1/2, 2D subfamily, and 3A1/2, are responsible for the metabolism of both Mirodenafil and its active metabolite, SK3541. [] Further research identified CYP3A4 as the major enzyme and CYP2C8 as a minor enzyme involved in Mirodenafil N-dealkylation in humans. []
Q13: How is Mirodenafil eliminated from the body?
A: While the provided papers don't explicitly describe the elimination routes, one study highlights the importance of non-renal clearance (Clnr) for Mirodenafil elimination in rats. [] This suggests a significant role of metabolism and biliary excretion in its elimination.
Q14: Does the presence of renal impairment affect the pharmacokinetics of Mirodenafil?
A: A study investigated the impact of severe renal impairment on Mirodenafil's pharmacokinetics in Korean male volunteers. [] It concluded that a single 50 mg oral dose of Mirodenafil was well-tolerated, and while clearance was slightly lower in those with severe renal impairment, the overall exposure (AUC0-t) remained similar to healthy individuals. []
Q15: Are there any known drug interactions with Mirodenafil?
A: Research suggests that co-administration of Mirodenafil with potent CYP3A4 inducers or inhibitors could potentially alter the plasma concentrations of Mirodenafil and its N-dealkylated metabolite. [] One study specifically mentions rifampin, a potent inducer of CYP enzymes, as a potential source of interaction that could reduce the therapeutic response to Mirodenafil. []
Q16: How does Mirodenafil's pharmacokinetic profile differ in individuals with diabetes mellitus?
A: Research in streptozotocin-induced diabetic rats showed a significantly smaller AUC of Mirodenafil after intravenous administration compared to control rats. [] This difference is attributed to a faster hepatic clearance in diabetic rats, potentially due to altered CYP enzyme expression and hepatic blood flow. []
Q17: Does hypertension influence the pharmacokinetic properties of Mirodenafil?
A: A study compared Mirodenafil's pharmacokinetics in spontaneously hypertensive rats (SHRs) and deoxycorticosterone acetate-salt-induced hypertensive rats (DOCA-salt rats) to their respective normotensive controls. [] Results showed variations in clearance and AUC between hypertensive and control groups, with distinct differences observed between SHR and DOCA-salt models. [] These findings suggest a potential influence of hypertension on Mirodenafil's pharmacokinetics, possibly related to differences in blood pressure regulation and vascular function. []
Q18: What in vitro models have been used to study the effects of Mirodenafil?
A: Research utilized isolated rat corpus cavernosum to demonstrate the ability of Mirodenafil to enhance nitric oxide (NO)-induced relaxation. [] This effect was significantly more pronounced in tissues from animals with acute spinal cord injury, suggesting potential therapeutic benefit in this patient population. []
Q19: What animal models have been used to evaluate the efficacy of Mirodenafil?
A19: Several animal models have been employed to assess Mirodenafil's effects:
- Rabbit Model of Acute Spinal Cord Injury: This model demonstrated the efficacy of orally administered Mirodenafil in inducing penile erections in rabbits with spinal cord transection or ischemic-reperfusion injury. [] Results showed a faster onset of erectile activity with Mirodenafil compared to sildenafil citrate. []
- Rat Model of Chronic Bladder Ischemia: This study highlighted the protective effect of Mirodenafil against bladder dysfunction induced by chronic bladder ischemia. [] Daily Mirodenafil treatment improved bladder function parameters and attenuated histological changes in the bladder wall, indicating a potential therapeutic role in bladder dysfunction associated with ischemia. []
- Rat Model of Chronic Bladder Outlet Obstruction: Research using this model examined the impact of Mirodenafil on bladder function in female rats. [] Findings revealed that Mirodenafil treatment increased bladder contraction intervals, suggesting a potential benefit in managing bladder overactivity associated with BOO. []
Q20: Have there been any clinical trials conducted to evaluate the efficacy and safety of Mirodenafil in humans?
A20: Multiple clinical trials have investigated the use of Mirodenafil in humans:
- Multicenter, Randomized, Double-Blind, Placebo-Controlled Trials in Korean Men: These trials demonstrated the efficacy and safety of Mirodenafil in a broad range of Korean men with ED of varying etiologies, severities, and ages. [, , ] Mirodenafil significantly improved erectile function, as measured by the International Index of Erectile Function (IIEF) and Sexual Encounter Profile (SEP) questionnaires, with a favorable safety profile. [, , ]
- Open-Label Study in Mexican Men with ED: This study indicated the safety and efficacy of Mirodenafil in Mexican men with ED. [] Oral Mirodenafil administration led to significant improvements in successful intercourse attempts and patient-reported outcomes like sexual satisfaction and mood. []
- Clinical Trial in Korean Men with Diabetes and ED: This study specifically evaluated Mirodenafil's efficacy in treating ED in diabetic men, a population often considered challenging to treat. [] Results showed significant improvements in erectile function and patient-reported outcomes with Mirodenafil, suggesting its potential as a valuable treatment option for this specific patient group. []
Q21: How does Mirodenafil compare to other PDE5 inhibitors in terms of efficacy, safety, and pharmacokinetic properties?
A21: Several studies compare Mirodenafil to other PDE5 inhibitors:
- Comparison to Sildenafil in a Rabbit Model: In a rabbit model of acute spinal cord injury, Mirodenafil demonstrated a faster onset of erectile activity compared to sildenafil citrate. []
- Meta-analysis of Clinical Trials: A meta-analysis of three clinical trials concluded that Mirodenafil is an effective and well-tolerated treatment for ED. [] While direct head-to-head comparisons were limited in the provided research, this meta-analysis supports the efficacy of Mirodenafil in a similar manner to other established PDE5 inhibitors.
Q22: What are some essential tools and resources for conducting research on Mirodenafil and similar compounds?
A22: Essential resources include:
Q23: Where does Mirodenafil fit within the historical development of PDE5 inhibitors?
A: Mirodenafil, first launched in Korea in 2007, [, ] belongs to a second generation of PDE5 inhibitors developed after the success of sildenafil. [] The development of Mirodenafil reflects the ongoing efforts in pharmaceutical research to create PDE5 inhibitors with improved pharmacological profiles.
Q24: Are there any potential applications of Mirodenafil beyond the treatment of erectile dysfunction?
A24: Several studies suggest potential applications of Mirodenafil in areas beyond ED:
- Bladder Dysfunction: Research highlights the protective effects of Mirodenafil against bladder dysfunction in animal models of chronic bladder ischemia [] and partial bladder outlet obstruction. [] These findings indicate a potential therapeutic role for Mirodenafil in managing certain types of bladder dysfunction.
- Skin Fibrosis: A study demonstrated that Mirodenafil ameliorated skin fibrosis in a bleomycin-induced mouse model of systemic sclerosis. [] This research suggests a possible therapeutic benefit of Mirodenafil in fibrotic diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。